molecular formula C15H21N3 B11730426 benzyl({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl})amine

benzyl({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Katalognummer: B11730426
Molekulargewicht: 243.35 g/mol
InChI-Schlüssel: RRULFRRDNNWZJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further substituted with a butan-2-yl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Butan-2-yl Group: The pyrazole ring is then alkylated with a butan-2-yl halide in the presence of a base such as potassium carbonate.

    Attachment of the Benzyl Group: Finally, the benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can be performed on the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde

    Reduction: Dihydropyrazole derivatives

    Substitution: Various benzyl-substituted derivatives

Wissenschaftliche Forschungsanwendungen

Benzyl({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl})amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of benzyl({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, neurotransmission, and cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole: Another heterocyclic compound with a similar structure but different biological activities.

    Indazole: Shares the pyrazole ring but has different substituents and applications.

    Triazole: Contains three nitrogen atoms in the ring and is used in various pharmaceutical applications.

Uniqueness

Benzyl({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group, a butan-2-yl group, and a pyrazole ring makes it a versatile compound for various research and industrial applications.

Eigenschaften

Molekularformel

C15H21N3

Molekulargewicht

243.35 g/mol

IUPAC-Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C15H21N3/c1-3-13(2)18-15(9-10-17-18)12-16-11-14-7-5-4-6-8-14/h4-10,13,16H,3,11-12H2,1-2H3

InChI-Schlüssel

RRULFRRDNNWZJD-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)N1C(=CC=N1)CNCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.